molecular formula C14H11NO5 B3146308 2-[(2-Nitrophenyl)methoxy]benzoic acid CAS No. 596130-37-9

2-[(2-Nitrophenyl)methoxy]benzoic acid

Cat. No. B3146308
CAS RN: 596130-37-9
M. Wt: 273.24 g/mol
InChI Key: FVWLLQDOXOOHPN-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenyl)methoxy]benzoic acid is a derivative of alkoxybenzoic acid . It has been reported to be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . The molecular formula of this compound is C14H11NO5 .


Synthesis Analysis

The synthesis of 2-[(2-Nitrophenyl)methoxy]benzoic acid involves the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide . This compound may be used as a starting material in the synthesis of several other compounds, including 2-Methoxy-4-nitrobenzamide, 4-Amino-2-methoxybenzamide, N,2-Dimethoxy-N-methyl-4-nitrobenzamide, 1-(2-Methoxy-4-nitrophenyl)-5-methylhex-2-yn-1-one, and 2,5-Constrained piperidine derivative .


Molecular Structure Analysis

The molecular structure of 2-[(2-Nitrophenyl)methoxy]benzoic acid can be represented by the linear formula CH3OC6H3(NO2)CO2H . The molecular weight of this compound is 273.24 .

Scientific Research Applications

  • Synthesis of Cardiotonic Drugs

    The compound 2-methoxy-4-(methylsulfanyl)benzoic acid, a derivative closely related to the compound of interest, has been synthesized as an intermediate in the preparation of the cardiotonic drugs Sulmazole and Isomazole. This synthesis highlights the potential application of similar compounds in the pharmaceutical industry for heart-related medications (Lomov, 2019).

  • Influence on Photoluminescent Properties

    Derivatives like 4-benzyloxy benzoic acid and its variants have been used in the synthesis of lanthanide coordination compounds. These compounds were utilized to study the influence of electron-releasing and electron-withdrawing groups on photoluminescent properties, indicating the potential application of similar compounds in the field of photophysics and materials science (Sivakumar et al., 2010).

  • Photolysis and CO2 Elimination

    Compounds featuring a chromophore similar to 2-[(2-Nitrophenyl)methoxy]benzoic acid have been synthesized for photolysis studies. These studies showed the potential for CO2 elimination and absorption of O2, mimicking an artificial breathing reaction. This application suggests the relevance of such compounds in environmental science and synthetic chemistry (Lin & Abe, 2021).

  • Pigment Dispersion in Printing

    Benzoic acid derivatives have been synthesized for applications in pigment ink. These compounds, serving as synergists, show improved dispersion properties and storage stability of ink, indicating their potential use in the printing industry (Song et al., 2017).

  • Corrosion Inhibition

    N-Phenyl-benzamide derivatives, structurally similar to the compound , have shown efficacy as corrosion inhibitors for mild steel in acidic conditions. This indicates the potential application of related compounds in protecting metals from corrosion, which is crucial in many industrial processes (Mishra et al., 2018).

properties

IUPAC Name

2-[(2-nitrophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)11-6-2-4-8-13(11)20-9-10-5-1-3-7-12(10)15(18)19/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWLLQDOXOOHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Nitrophenyl)methoxy]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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